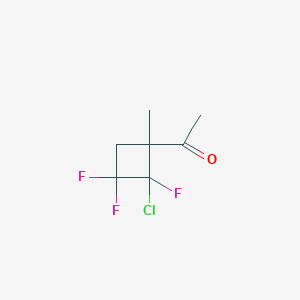
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone is a chemical compound with the molecular formula C7H8ClF3O and a molecular weight of 200.58 g/mol. This compound is an important intermediate used in organic synthesis for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone involves the reaction of 2-chloro-2,3,3-trifluoro-1-methylcyclobutane with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and distillation to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, participating in reactions that involve the transfer of electrons. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-2,3,3-trifluorocyclobutyl)ethanone
- 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclopropyl)ethanone
- 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclopentyl)ethanone
Uniqueness
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone is unique due to its specific structure, which includes a trifluoromethyl group and a cyclobutyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
特性
IUPAC Name |
1-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O/c1-4(12)5(2)3-6(9,10)7(5,8)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIKHKDHZCUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1(F)Cl)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














